1,2-Diaminopropane

Nanomaterials synthesis Crystal morphology control Lithium-ion battery anodes

Procure 1,2-diaminopropane for applications demanding its unique vicinal diamine structure: hydrothermal α-Fe₂O₃ nanomaterial synthesis achieving aspect ratios near 9.8 (correlating to >1000 mAh g⁻¹ Li-ion discharge capacity), polyamide adhesives balancing 2.48 MPa tensile strength with ~556% elongation, and (R)-enantiomer-based chiral Schiff base catalysts. The 1,2-amine spacing forms five-membered chelate rings distinct from 1,3-isomers. Note: CAS 10424-38-1 is a deleted registry number; the active, commercially supplied identifier is 78-90-0.

Molecular Formula C3H10N2
CH3CH(NH2)CH2NH2
C3H10N2
Molecular Weight 74.13 g/mol
CAS No. 10424-38-1
Cat. No. B080664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diaminopropane
CAS10424-38-1
Synonyms1,2-diaminopropane
1,2-diaminopropane acetate
1,2-diaminopropane diacetate
1,2-diaminopropane dihydrochloride, (R)-isomer
1,2-diaminopropane dihydrochloride, (S)-isomer
1,2-diaminopropane, (R)-isomer
1,2-diaminopropane, (S)-isome
Molecular FormulaC3H10N2
CH3CH(NH2)CH2NH2
C3H10N2
Molecular Weight74.13 g/mol
Structural Identifiers
SMILESCC(CN)N
InChIInChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3
InChIKeyAOHJOMMDDJHIJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble (NTP, 1992)
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diaminopropane (CAS 10424-38-1): Chemical Profile and Basic Characteristics for Scientific Procurement


1,2-Diaminopropane (CAS 10424-38-1), also known as propane-1,2-diamine, is a low-molecular-weight aliphatic vicinal diamine with the formula C₃H₁₀N₂ and a molecular weight of 74.12 g/mol [1]. It exists as a colorless, hygroscopic liquid with a characteristic fishy, ammoniacal odor [2]. Key physicochemical properties include a melting point of -36.6°C to -37.1°C, a boiling point of 119.6°C, a density of 0.87 g/mL at 20°C, and a refractive index of 1.446 . The compound is chiral and serves as a versatile bidentate ligand, a building block for Schiff base synthesis, and a precursor for polymers and corrosion inhibitors [3].

Why 1,2-Diaminopropane Cannot Be Simply Replaced by Other Aliphatic Diamines in Critical Applications


The vicinal diamine structure of 1,2-diaminopropane confers specific chelation geometry, stereochemical properties, and hydrogen-bonding networks that differ fundamentally from its structural analogs. Unlike ethylenediamine (EDA), the methyl substituent introduces steric constraints and modulates basicity, leading to distinct complexation thermodynamics and crystal morphology outcomes [1][2]. Compared to 1,3-diaminopropane, the 1,2-isomer forms five-membered chelate rings (rather than six-membered) and exhibits significantly different phase behavior in aqueous solutions, including azeotrope formation [3][4]. These molecular-level differences translate into quantifiable variations in catalytic activity, material properties, and separation characteristics that preclude simple substitution without experimental validation.

Quantitative Differentiation Evidence for 1,2-Diaminopropane Against Closest Structural Analogs


Shape-Controlled Synthesis of α-Fe₂O₃ Nanorods: 1,2-Diaminopropane vs. Ethylenediamine

In hydrothermal synthesis of α-Fe₂O₃ nanomaterials, 1,2-diaminopropane serves as a shape-controlling agent (SCA). When compared directly to ethylenediamine under identical synthesis conditions, 1,2-diaminopropane produces nanorods with a markedly different aspect ratio. The methyl substituent on the diamine backbone alters electron density and steric hindrance at the reaction center, leading to a distinct growth direction preference [1].

Nanomaterials synthesis Crystal morphology control Lithium-ion battery anodes

Polyamide Adhesive Mechanical Properties: 1,2-Diaminopropane vs. 1,3-Diaminopropane

In polyamide adhesive formulations, the choice between isomeric diamines 1,2-diaminopropane and 1,3-diaminopropane dramatically affects mechanical performance. Direct comparative data from identical polyamide synthesis and testing protocols demonstrate that the 1,2-isomer yields substantially different tensile strength and elongation characteristics [1].

Polymer synthesis Adhesive formulation Material science

Aqueous Phase Behavior: Negative Azeotrope Formation with Water

Binary aqueous solutions of 1,2-diaminopropane exhibit negative azeotropic behavior, a thermodynamic property that is absent in the 1,4-diaminobutane system and has distinct implications for separation process design. This behavior is shared with ethylenediamine but differs from 1,3-diaminopropane, which shows only negative deviations in excess Gibbs function without azeotrope formation under the same conditions [1].

Separation science Distillation Process engineering

Protonation Thermodynamics: Methyl Substituent Effect on Basicity

The presence of a methyl group on the carbon backbone of 1,2-diaminopropane alters its protonation thermodynamics relative to the unsubstituted ethylenediamine. Calorimetric and potentiometric studies reveal quantifiable differences in log K, ΔH, and ΔS values that reflect the electron-donating and steric effects of the methyl substituent [1][2].

Coordination chemistry Ligand design Acid-base chemistry

Catalytic Performance in Olefin Epoxidation: Ligand Backbone Influence

When incorporated into Schiff base ligands for magnetically separable nanocatalysts, 1,2-diaminopropane-derived complexes exhibit distinct catalytic behavior compared to those derived from 1,2-diaminocyclohexane. The alkyl substituent on the ligand backbone modulates the electronic environment of the metal center, affecting epoxidation efficiency and product selectivity [1].

Catalysis Epoxidation Schiff base ligands

Recommended Application Scenarios for 1,2-Diaminopropane Based on Differentiated Performance Evidence


Synthesis of High-Aspect-Ratio α-Fe₂O₃ Nanorods for Lithium-Ion Battery Anodes

Procure 1,2-diaminopropane specifically for hydrothermal synthesis of α-Fe₂O₃ nanomaterials requiring aspect ratios near 9.8, as demonstrated by comparative SCA studies. This high aspect ratio correlates with improved electrochemical performance (discharge capacities exceeding 1000 mAh g⁻¹) in lithium-ion battery anode applications, a property not achievable with ethylenediamine or phosphate-based structure directors under identical conditions [1].

Formulation of Polyamide Adhesives Requiring Balanced Tensile Strength and Elongation

Select 1,2-diaminopropane as the diamine monomer for polyamide adhesives where a tensile strength of approximately 2.48 MPa and elongation of ~556% are required. This balance outperforms 1,3-diaminopropane (which yields unacceptably low tensile strength of 0.52 MPa) and ethylenediamine (which provides higher strength but lower elongation) [1].

Design of Separation Processes for Aqueous Diamine Mixtures

When designing distillation or evaporation processes for aqueous 1,2-diaminopropane streams, incorporate the negative azeotropic behavior into process specifications. Simple distillation will not achieve complete separation from water beyond the azeotropic composition, necessitating alternative unit operations that are not required for 1,4-diaminobutane systems [1].

Development of Chiral Schiff Base Catalysts for Asymmetric Epoxidation

Utilize (R)-1,2-diaminopropane as the chiral building block for Schiff base ligands in magnetically separable epoxidation catalysts. The methyl substituent on the ligand backbone imparts a distinct halogen substituent effect (efficiency increasing with halogen size: Cl < Br < I) that differs from catalysts derived from 1,2-diaminocyclohexane, enabling tailored catalyst design for specific olefin substrates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Diaminopropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.